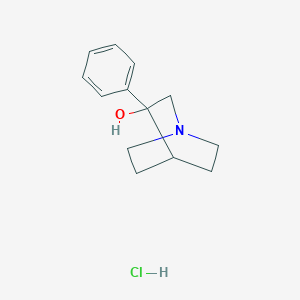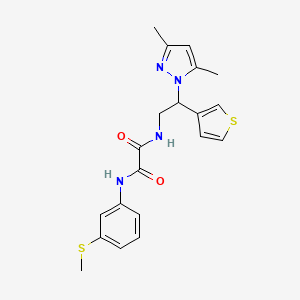![molecular formula C16H20ClNO3 B2425062 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1329328-84-8](/img/structure/B2425062.png)
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, anxiety, and depression.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Prins Cascade Cyclization The Prins cascade cyclization process has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, representing a novel method for creating spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This synthesis approach opens pathways for generating structurally complex and potentially bioactive compounds (Reddy et al., 2014).
N-Protected Amino Acid-ASUD Ester Synthesis The compound 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) has been introduced as a new reagent for the synthesis of N-protected amino acid-ASUD esters. These esters are valuable in peptide synthesis, offering a way to produce these compounds without the use of skin allergens like DCC (Rao et al., 2016).
Conversion to Oxime Derivatives Heterocyclic spiro compounds with barbituric acid moieties have been converted into oxime derivatives. This process expands the chemical versatility of these compounds, potentially opening new pathways for their use in various applications (Rahman et al., 2013).
Structural Analysis and Characterization
Crystal X-Ray Diffraction Guided NMR Analysis The structural analysis of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes has been elucidated using high-resolution NMR techniques, guided by crystal X-ray diffraction. This detailed analysis provides deep insights into the stereoscopic structures and electronic properties of these compounds (Sun et al., 2010).
Exploration as Antibacterial Agents Spirocyclic derivatives of ciprofloxacin, including 1-oxa-9-azaspiro[5.5]undecane derivatives, have been explored as antibacterial agents. This research showcases the potential medical applications of these compounds, particularly against specific bacterial strains (Lukin et al., 2022).
Biotechnological and Pharmacological Potential
Synthesis and Biological Activity of Methanol Derivative The compound (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized through the aldol reaction, has been characterized for its biological activity. Its crystalline structure and biological evaluation suggest potential for various biotechnological applications (Yuan et al., 2017).
Antimicrobial Activity of Ethanone Derivative The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone have been explored, highlighting the potential of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-14-4-2-13(3-5-14)12-15(19)18-8-6-16(7-9-18)20-10-1-11-21-16/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUFYKOQLHTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)
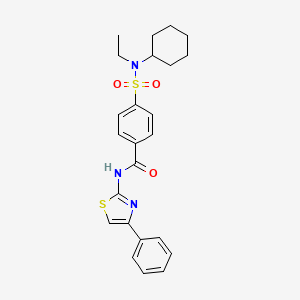
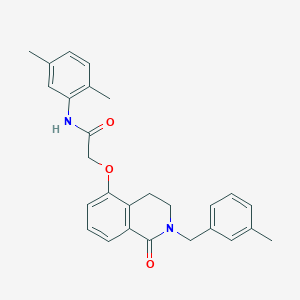
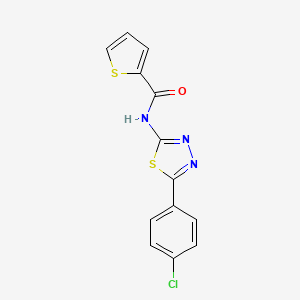

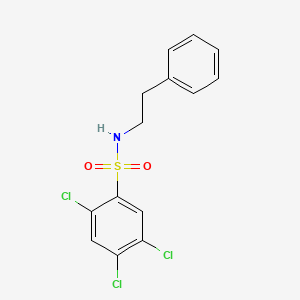
![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)
![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

